molecular formula C24H34O3 B13996554 2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol CAS No. 75393-97-4

2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol

Cat. No.: B13996554
CAS No.: 75393-97-4
M. Wt: 370.5 g/mol
InChI Key: GAHXUHKFGIOQQX-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol is a phenolic compound known for its antioxidant properties. It is used in various applications, including the stabilization of polymers, cosmetics, and pharmaceuticals. The compound’s structure includes two tert-butyl groups and a methoxyphenyl group, which contribute to its stability and effectiveness as an antioxidant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction conditions include heating the reactants in the presence of the catalyst to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar route, with large-scale reactors and optimized conditions to maximize yield and purity. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into different phenolic derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenolic ring, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while substitution reactions can yield a variety of phenolic derivatives with different functional groups.

Scientific Research Applications

2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol is widely used in scientific research due to its antioxidant properties. It is employed in:

Mechanism of Action

The antioxidant effect of 2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol is primarily due to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid oxidation. This mechanism involves the stabilization of free radicals and the interruption of oxidative chain reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol stands out due to its enhanced stability and effectiveness as an antioxidant, attributed to the presence of both tert-butyl and methoxyphenyl groups. This combination provides superior protection against oxidative degradation compared to similar compounds.

Properties

CAS No.

75393-97-4

Molecular Formula

C24H34O3

Molecular Weight

370.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol

InChI

InChI=1S/C24H34O3/c1-22(2,3)19-14-17(15-20(21(19)25)23(4,5)6)24(7,27-9)16-10-12-18(26-8)13-11-16/h10-15,25H,1-9H3

InChI Key

GAHXUHKFGIOQQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C)(C2=CC=C(C=C2)OC)OC

Origin of Product

United States

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